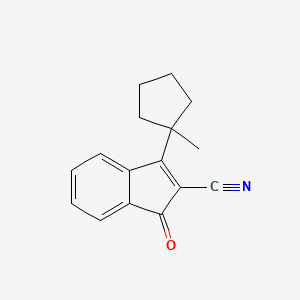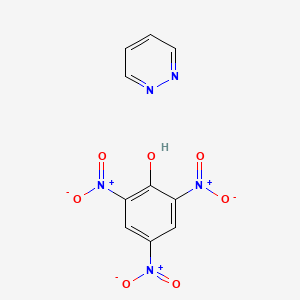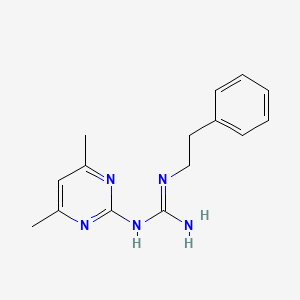
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: is a complex organic compound characterized by its unique structure, which includes a urea moiety and a tetrahydrobenzoquinolizine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- typically involves multiple steps:
Formation of the Tetrahydrobenzoquinolizine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydrobenzoquinolizine core.
Introduction of the Urea Moiety: The urea group is introduced by reacting the tetrahydrobenzoquinolizine intermediate with diethylamine and phosgene or a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.
科学研究应用
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-8-yl)-
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-10-yl)-
Uniqueness
Compared to similar compounds, Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- stands out due to its specific substitution pattern on the tetrahydrobenzoquinolizine ring. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.
属性
CAS 编号 |
102433-22-7 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC 名称 |
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,1-diethylurea |
InChI |
InChI=1S/C17H25N3O/c1-3-19(4-2)17(21)18-15-11-13-7-5-9-20-10-6-8-14(12-15)16(13)20/h11-12H,3-10H2,1-2H3,(H,18,21) |
InChI 键 |
AXEAYYRSPZVKHY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)


